3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
CAS No.: 1042511-23-8
Cat. No.: VC5822039
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32
* For research use only. Not for human or veterinary use.
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine - 1042511-23-8](/images/structure/VC5822039.png)
Specification
CAS No. | 1042511-23-8 |
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Molecular Formula | C11H14N4OS |
Molecular Weight | 250.32 |
IUPAC Name | 3-methylsulfanyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Standard InChI | InChI=1S/C11H14N4OS/c1-17-7-5-8(12)11-14-10(15-16-11)9-4-2-3-6-13-9/h2-4,6,8H,5,7,12H2,1H3 |
Standard InChI Key | VREJIROYSRZMLE-UHFFFAOYSA-N |
SMILES | CSCCC(C1=NC(=NO1)C2=CC=CC=N2)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 3-(methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. Its molecular formula is C₁₂H₁₆N₄OS, with a molar mass of 264.35 g/mol . The structure integrates three key components:
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A 1,2,4-oxadiazole ring substituted at position 3 with a pyridin-2-yl group.
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A propan-1-amine chain attached to position 5 of the oxadiazole.
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A methylsulfanyl (SCH₃) group at position 3 of the propane chain.
Structural Analysis
The compound’s architecture combines aromatic and heterocyclic elements (Figure 1):
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Oxadiazole Ring: A five-membered ring containing two nitrogen atoms and one oxygen atom. The 1,2,4-oxadiazole isomer is known for its stability and electronic properties, making it a common scaffold in drug design .
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Pyridine Substituent: A six-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions in biological systems .
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Methylsulfanyl Group: A sulfur-containing moiety that enhances lipophilicity and may influence metabolic stability .
Table 1: Key Structural Features
Component | Role in Structure |
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1,2,4-Oxadiazole | Central heterocyclic core |
Pyridin-2-yl | Aromatic substituent at position 3 |
Propan-1-amine | Alkylamine side chain |
Methylsulfanyl (SCH₃) | Thioether functional group |
The stereoelectronic properties of the oxadiazole ring, such as its dipole moment and planarity, facilitate interactions with biological targets .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
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1 | Pyridine-2-carboxamidoxime, DCC, RT | Oxadiazole ring formation |
2 | 3-Bromopropan-1-amine, K₂CO₃, DMF | Amine side chain attachment |
3 | CH₃SSCH₃, Cu(I) catalyst | Methylsulfanyl group introduction |
Purification and Characterization
Post-synthesis, purification techniques such as column chromatography or recrystallization are employed. Structural confirmation relies on spectral data:
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¹H NMR: Signals for pyridine protons (δ 8.5–7.5 ppm), methylsulfanyl (δ 2.1 ppm), and amine protons (δ 1.5–2.0 ppm).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic methylsulfanyl and pyridine groups. Stability studies suggest susceptibility to oxidation at the thioether group under acidic conditions .
Table 3: Predicted Spectral Characteristics
Technique | Key Features |
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IR (ATR) | N-H stretch (3300 cm⁻¹), C=N (1600 cm⁻¹) |
UV-Vis (MeCN) | λₘₐₓ ≈ 270 nm (π→π* transition) |
¹³C NMR | Oxadiazole C=O (165 ppm), Pyridine C (125–150 ppm) |
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